ビス(2,3-ジブロモプロピル)フタル酸エステル

説明

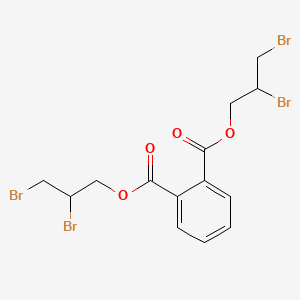

Bis(2,3-dibromopropyl) phthalate is a chemical compound with the molecular formula C14H14Br4O4. It is commonly used in the plastics industry as a flame retardant. The compound is known for its high bromine content, which contributes to its effectiveness in reducing flammability .

科学的研究の応用

Bis(2,3-dibromopropyl) phthalate has a wide range of applications in scientific research:

Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.

Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and reactivity.

Industry: Widely used in the production of flame-retardant plastics, textiles, and coatings

作用機序

Mode of Action

It is known to interact with its targets, causing changes at the molecular level . More research is needed to elucidate the specific interactions and resulting changes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known that such compounds can have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(2,3-dibromopropyl) phthalate. For instance, it has been found in various environmental compartments, indicating that it can leach into the environment and potentially cause contamination .

生化学分析

Biochemical Properties

It is known that phthalates can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that exposure to TBBPA-BDBPE, a similar compound, can cause damage to the microtubule skeleton in Sertoli cells and the blood-testis barrier (BTB) in male mice

Molecular Mechanism

It is known that phthalates can bind to various biomolecules and can influence gene expression

Temporal Effects in Laboratory Settings

It has been suggested that long-term exposure to TBBPA-BDBPE, a similar compound, can cause severe reproductive impairment in male mice

Dosage Effects in Animal Models

It has been suggested that exposure to TBBPA-BDBPE, a similar compound, can cause severe damage to the reproductive system in male mice at dosages of 50 μg/kg/d and 1000 μg/kg/d

Metabolic Pathways

It is known that phthalates can be metabolized by various enzymes

Transport and Distribution

It is known that phthalates can interact with various transporters and binding proteins

Subcellular Localization

It is known that phthalates can be directed to specific compartments or organelles

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) phthalate typically involves the esterification of phthalic anhydride with 2,3-dibromopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Bis(2,3-dibromopropyl) phthalate follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions: Bis(2,3-dibromopropyl) phthalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various brominated byproducts.

Reduction: Reduction reactions can lead to the formation of debrominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Brominated carboxylic acids and aldehydes.

Reduction: Debrominated phthalate esters.

Substitution: Various substituted phthalate esters depending on the nucleophile used.

類似化合物との比較

Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.

Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Used in similar applications but has different physical and chemical properties

Uniqueness: Bis(2,3-dibromopropyl) phthalate is unique due to its specific molecular structure, which provides a balance between high bromine content and chemical stability. This makes it particularly effective as a flame retardant in a variety of industrial applications .

生物活性

Bis(2,3-dibromopropyl) phthalate (DBP) is a brominated phthalate ester that has garnered attention due to its potential biological activities, particularly concerning its toxicological effects and environmental persistence. This article reviews the biological activity of DBP, focusing on its carcinogenic properties, reproductive effects, and neurotoxic potential, supported by various studies and case analyses.

Chemical Structure and Properties

DBP is part of a class of compounds known for their use as plasticizers and flame retardants. Its chemical structure includes two dibromopropyl groups attached to a phthalate backbone, contributing to its lipophilicity and ability to bioaccumulate in living organisms.

Carcinogenic Effects

Research has indicated that DBP exhibits significant carcinogenic potential. A notable study conducted on Wistar rats revealed that dietary exposure to DBP resulted in a high incidence of tumors in both sexes, particularly in the digestive system. Tumors included:

- Papillomas and adenocarcinomas of the tongue and esophagus

- Adenocarcinomas of the intestine

- Hepatocellular adenomas and carcinomas

The study demonstrated a dose-dependent relationship, with higher doses correlating with increased tumor incidence, suggesting that DBP acts as a potent proximate carcinogen compared to other similar compounds like tris(2,3-dibromopropyl) phosphate .

Reproductive and Developmental Toxicity

DBP's impact on reproductive health has also been documented. Studies have shown that exposure to DBP can lead to adverse reproductive outcomes, including:

- Reduced fertility rates

- Altered hormone levels

- Developmental anomalies in offspring

In particular, animal studies indicated that male reproductive parameters were significantly affected by DBP exposure, leading to concerns about its endocrine-disrupting capabilities .

Neurotoxic Effects

Neurobehavioral studies have highlighted the neurotoxic potential of DBP. For instance, exposure has been linked to behavioral changes in animal models, including:

- Impaired learning and memory

- Altered motor functions

These findings suggest that DBP may interfere with normal neurological development and function .

Environmental Persistence and Bioaccumulation

DBP is known for its environmental persistence due to its lipophilic nature, which facilitates bioaccumulation in aquatic organisms. Studies have shown that DBP can accumulate in the tissues of fish and other aquatic life forms, leading to potential biomagnification through the food chain. This raises concerns about its long-term ecological impact and the risks posed to human health through dietary exposure .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of Bis(2,3-dibromopropyl) phthalate:

Case Studies

- Wistar Rat Study : Rats fed diets containing varying concentrations of DBP showed significant tumor development over a 24-month period. The study highlighted a strong correlation between dosage and tumor incidence.

- Neurobehavioral Assessment : A study on rodents exposed to DBP demonstrated notable changes in behavior patterns indicative of neurotoxic effects, emphasizing the compound's potential risks during critical developmental windows.

特性

IUPAC Name |

bis(2,3-dibromopropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Br4O4/c15-5-9(17)7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-10(18)6-16/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVARTEJQLIMVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)C(=O)OCC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864056 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7415-86-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7415-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007415863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-dibromopropyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。